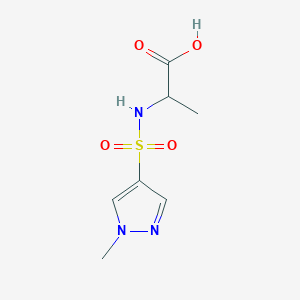![molecular formula C18H15N5O3S B2453265 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 1788561-00-1](/img/structure/B2453265.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a chemical compound of interest in various scientific research fields due to its complex structure and potential applications. This compound features a unique arrangement of functional groups, combining elements of pyrimidine, imidazothiazole, and phenylpropanamide, giving it distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. A common synthetic route might begin with the formation of the pyrimidine core, followed by the introduction of the imidazothiazole moiety through a series of coupling reactions. The phenylpropanamide group can then be attached via amide bond formation. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, catalysts such as palladium on carbon, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes or continuous flow techniques, optimizing reaction conditions to maximize efficiency and minimize waste. Advanced purification methods, including chromatography and crystallization, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, typically involving the pyrimidine or imidazothiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur, often targeting carbonyl groups in the structure. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in various substitution reactions, replacing specific functional groups with others. Electrophilic substitution is a typical pathway, using reagents like sulfuric acid or acetyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sulfuric acid (H2SO4), acetyl chloride (CH3COCl)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives of the pyrimidine or imidazothiazole rings, while reduction might produce alcohols or amines from carbonyl groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, it serves as a key intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, this compound may interact with specific enzymes or receptors, influencing biological pathways.
Medicine: Research suggests it could be a candidate for drug development, targeting specific diseases or conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine and imidazothiazole moieties are particularly significant, as they can form specific binding interactions within biological systems, altering the function of target proteins and pathways.
Comparison with Similar Compounds
Compared to similar compounds, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds:
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-phenyl)propanamide: Lacks the imidazothiazole moiety, altering its chemical and biological properties.
N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-chloroacetamide: Replaces the pyrimidine ring with a chloroacetamide group, impacting its reactivity and applications.
2-(Imidazo[2,1-b]thiazol-6-yl)-N-phenylacetamide: Similar core structure but different functional groups, influencing its specific interactions and uses.
This compound’s distinctiveness lies in its multifaceted structure, combining various reactive and biologically active components in a single molecule.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-15(5-7-22-8-6-16(25)21-17(22)26)19-13-4-2-1-3-12(13)14-11-23-9-10-27-18(23)20-14/h1-4,6,8-11H,5,7H2,(H,19,24)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQLDALWRJNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Bis(phenylsulfanyl)methyl]benzene](/img/structure/B2453183.png)




![8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one](/img/structure/B2453190.png)
![N-(4-fluorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2453192.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2453197.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide](/img/structure/B2453198.png)



